molecular formula C19H19N7 B2979253 3-(4-{6-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidin-1-yl)pyridine-2-carbonitrile CAS No. 2415512-95-5

3-(4-{6-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidin-1-yl)pyridine-2-carbonitrile

Cat. No.: B2979253
CAS No.: 2415512-95-5
M. Wt: 345.41
InChI Key: PYERYIBKPYRIJF-UHFFFAOYSA-N
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Description

3-(4-{6-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidin-1-yl)pyridine-2-carbonitrile is a complex organic compound belonging to the triazolopyridazine class

Properties

IUPAC Name

3-[4-(6-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)piperidin-1-yl]pyridine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N7/c20-12-16-17(2-1-9-21-16)25-10-7-14(8-11-25)19-23-22-18-6-5-15(13-3-4-13)24-26(18)19/h1-2,5-6,9,13-14H,3-4,7-8,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYERYIBKPYRIJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN3C(=NN=C3C4CCN(CC4)C5=C(N=CC=C5)C#N)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the triazolopyridazine core. One common approach is the cyclization of a suitable precursor containing the pyridazine and triazole moieties. The cyclopropyl group is introduced through a cyclopropanation reaction, often using reagents like diazomethane or Simmons-Smith reagents.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: Conversion of the pyridine nitrogen to a more oxidized state.

  • Reduction: Reduction of the nitrile group to an amine.

  • Substitution: Replacement of the pyridine hydrogen atoms with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogenation catalysts like palladium on carbon (Pd/C) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.

Major Products Formed:

  • Oxidation: Pyridine-N-oxide derivatives.

  • Reduction: Primary amines.

  • Substitution: Heterocyclic compounds with different substituents.

Scientific Research Applications

This compound has shown promise in several scientific research areas:

  • Medicinal Chemistry: It has been investigated for its potential as a dual inhibitor of c-Met and Pim-1, which are involved in cancer progression.

  • Biology: Its biological activity has been explored in various cellular assays to understand its mechanism of action.

  • Industry: The compound's unique structure makes it a candidate for use in advanced materials and chemical synthesis.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways:

  • Molecular Targets: It interacts with c-Met and Pim-1 proteins, inhibiting their activity.

  • Pathways Involved: The inhibition of these proteins disrupts signaling pathways that are crucial for cancer cell survival and proliferation.

Comparison with Similar Compounds

  • Pyrazolo[3,4-d]pyrimidine derivatives: These compounds also exhibit anticancer properties and share structural similarities with triazolopyridazines[_{{{CITATION{{{_2{Discovery of pyrazolo[3,4- d ]pyrimidine and pyrazolo[4,3- e ]1,2,4 ....

  • Triazolothiadiazine derivatives: Known for their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects[_{{{CITATION{{{_3{Vision on Synthetic and Medicinal Facets of 1,2,4-Triazolo[3,4-b]1,3,4 ....

Uniqueness: 3-(4-{6-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidin-1-yl)pyridine-2-carbonitrile stands out due to its specific cyclopropyl group, which enhances its binding affinity and selectivity towards its molecular targets.

This comprehensive overview highlights the significance of this compound in scientific research and its potential applications in various fields

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